8-bromo-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

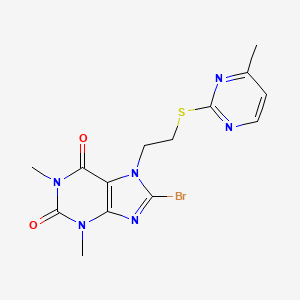

The compound 8-bromo-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione (hereafter referred to as the "target compound") is a brominated purine derivative with a molecular formula of C₁₃H₁₃BrN₆O₂S and a molecular weight of 397.251 g/mol . Its structure features:

- A bromine atom at position 8 of the purine core.

- Methyl groups at positions 1 and 2.

- A 2-((4-methylpyrimidin-2-yl)thio)ethyl substituent at position 7, introducing a sulfur-containing pyrimidine moiety.

Properties

IUPAC Name |

8-bromo-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN6O2S/c1-8-4-5-16-13(17-8)24-7-6-21-9-10(18-12(21)15)19(2)14(23)20(3)11(9)22/h4-5H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZQSOIPSCWUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCCN2C3=C(N=C2Br)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-bromo-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C15H18BrN4O2 |

| Molar Mass | 363.21 g/mol |

| CAS Number | 377064-31-8 |

Structural Characteristics

The compound features a bromine atom at the 8-position of the purine ring and a thioether side chain that contributes to its biological activity. The presence of the methyl groups at positions 1 and 3 enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that purine derivatives, including this compound, can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The potential mechanisms include:

- Inhibition of Enzymes : Compounds similar to this one have shown inhibitory effects on enzymes such as adenosine deaminase and xanthine oxidase, which are crucial in purine metabolism.

- Receptor Modulation : The compound may act as an antagonist or agonist at adenosine receptors, influencing physiological responses such as inflammation and neuroprotection.

Pharmacological Studies

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. For example, one study reported a significant reduction in cell viability in breast cancer cells treated with 8-bromo derivatives .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models. A study indicated that it could lower cytokine levels in a lipopolysaccharide-induced inflammation model .

- Neuroprotective Properties : Preliminary research suggests that the compound may provide neuroprotection by modulating neuroinflammatory pathways. In models of neurodegeneration, it has been observed to reduce neuronal cell death .

Study 1: Anticancer Activity

A recent study investigated the anticancer properties of 8-bromo-1,3-dimethyl derivatives on MCF-7 breast cancer cells. The results showed:

- IC50 Value : The compound had an IC50 value of approximately 15 µM.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis and caspase activation assays.

Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory bowel disease (IBD), the administration of this compound resulted in:

- Reduction in Inflammatory Markers : Significant decreases in TNF-alpha and IL-6 levels were noted.

- Histological Improvement : Histopathological examination revealed reduced mucosal damage in treated animals compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly impacts the compound’s physicochemical and biological properties. Key analogues include:

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

8-Bromo-7-[2-(4,6-dimethyl-pyrimidin-2-ylsulfanyl)-ethyl]-3-methyl-3,7-dihydro-purine-2,6-dione

- Molecular Formula : C₁₄H₁₅BrN₆O₂S

- Molecular Weight : 411.28 g/mol .

- Key Differences :

- Features a 4,6-dimethylpyrimidine ring in the substituent, adding methyl groups that enhance lipophilicity.

- Slightly higher molecular weight than the target compound.

8-Bromo-7-ethyl-3-methyl-1H-purine-2,6-dione

Structural and Functional Impact of Substituents

Key Observations :

- Thioether-Pyrimidine vs. Alkyne: The target compound’s thioethyl-pyrimidine group enables sulfur-mediated hydrogen bonding and π-π stacking, which may improve target binding compared to the nonpolar alkyne group .

- Synthetic Complexity : The target compound requires multi-step synthesis involving pyrimidine-thioether coupling, while simpler analogues (e.g., ethyl or butynyl derivatives) are easier to synthesize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.